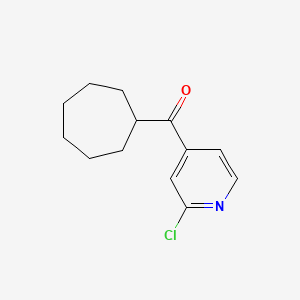

2-Chloro-4-pyridylcycloheptyl ketone, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

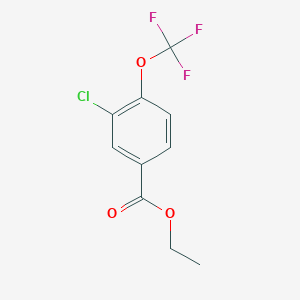

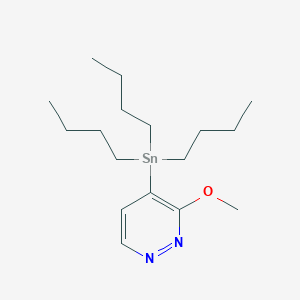

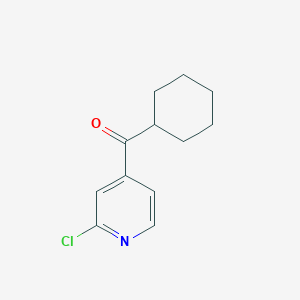

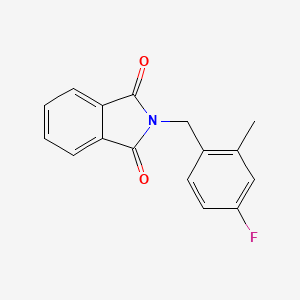

“2-Chloro-4-pyridylcycloheptyl ketone” is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol. It is also known by the synonym “3-CHLORO-PYRIDIN-4-YLCYCLOHEXYL KETONE” and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-pyridylcycloheptyl ketone” is characterized by a carbonyl group (C=O) and a chloropyridinyl group attached to a cycloheptyl ring . The carbonyl group is highly polar due to the electronegativity difference between the carbon and oxygen atoms .Aplicaciones Científicas De Investigación

Homologation Reactions and Synthetic Applications

Compounds such as 2-Chloro-4-pyridylcycloheptyl ketone are pivotal in homologation reactions, where diazo compounds are added to ketones to afford homologated ketones. These reactions, crucial for the synthesis of complex molecules, can proceed with or without catalysts and have seen significant advancements, especially in asymmetric versions, highlighting their synthetic value in diazo chemistry (Candeias, Paterna, & Gois, 2016).

Catalysis and Material Science

The development and application of catalysts for chemical transformations are essential for efficient and selective synthesis. Studies on N-heterocyclic silylene (NHSi) complexes, for instance, have shown their potential in catalysis, including ketone hydrosilylation and other reactions, demonstrating the ongoing exploration of new catalytic processes that could involve ketones as key intermediates or products (Blom, Gallego, & Driess, 2014).

Environmental and Green Chemistry

In the context of sustainability, the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, a precursor for nylon production, underscores the relevance of ketones in industrial chemistry. Research aims to improve the selectivity and efficiency of these processes through catalysis, highlighting the environmental benefits and the push towards greener chemical processes (Abutaleb & Ali, 2021).

Biofuels and Renewable Chemicals

The pyrolysis of biomass into bio-oils, where ketones represent a significant fraction of the products, is a promising area for the production of renewable fuels and chemicals. Studies focus on enhancing the yield and quality of bio-oils through catalytic pyrolysis, with ketones playing a crucial role in the composition and utility of the resulting bio-oils (Hassan et al., 2020).

Propiedades

IUPAC Name |

(2-chloropyridin-4-yl)-cycloheptylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-12-9-11(7-8-15-12)13(16)10-5-3-1-2-4-6-10/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECCDBHHWPIPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267144 |

Source

|

| Record name | (2-Chloro-4-pyridinyl)cycloheptylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898785-24-5 |

Source

|

| Record name | (2-Chloro-4-pyridinyl)cycloheptylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-pyridinyl)cycloheptylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)